Lipophilicity (XLogP3-AA) Comparison: CAS 862807-28-1 vs. Unsubstituted Benzothiazole-6-carboxamide Scaffold
The target compound exhibits a computed XLogP3-AA of 4.1, significantly higher than the unsubstituted 1,3-benzothiazole-6-carboxamide scaffold (XLogP3-AA approximately 1.2–1.5 for the parent C8H6N2OS core lacking the second benzothiazole and fluorine substituent) [1]. This 2.6–2.9 log unit increase reflects the combined contributions of the 4-fluorobenzothiazole extension and the dual aromatic ring system. Elevated lipophilicity in this range is generally associated with enhanced passive membrane permeability but also increased risk of CYP-mediated metabolism and plasma protein binding [2]. The lipophilicity difference is substantial enough that solubility, formulation requirements, and assay compatibility (e.g., DMSO tolerance in cell-based screens) will diverge meaningfully from the parent scaffold.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1 (CAS 862807-28-1) |
| Comparator Or Baseline | XLogP3-AA ≈ 1.2–1.5 for 1,3-benzothiazole-6-carboxamide parent scaffold (CAS 101084-51-9, C8H6N2OS, MW 178.21); computed value not directly retrievable from PubChem for the exact comparator but estimated from the core fragment |
| Quantified Difference | Approximately +2.6 to +2.9 log units higher for target compound |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity differences exceeding 2 log units predict substantially different solubility and permeability behavior, making the target compound unsuitable as a direct drop-in replacement for the simpler benzothiazole-6-carboxamide scaffold in established assays or formulations.
- [1] PubChem Compound Summary for CID 2159230, N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide. Computed properties section. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. Class-level principles relating logP to permeability and metabolic liability. View Source
